molecular formula C12H15N3O B2695635 1-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)prop-2-en-1-one CAS No. 2176573-61-6

1-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)prop-2-en-1-one

Cat. No. B2695635
CAS RN: 2176573-61-6
M. Wt: 217.272
InChI Key: GEISICZAHFRCFD-UHFFFAOYSA-N
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Description

The compound “1-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)prop-2-en-1-one” belongs to a family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves reactions of sodium 3- (5-methyl-1- (p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . In addition, 1,3,4-thiadiazoles and, 1,3-thiazoles were acquired in a decent yield via the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors . The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are complex and involve multiple steps. The reaction of 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone with ethyl formate in diethyl ether in the presence of sodium methoxide has afforded sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by their molecular structure. They have tunable photophysical properties, with simpler and greener synthetic methodology as compared to those of BODIPYS . The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Future Directions

The future directions for research on pyrazolo[1,5-a]pyrimidines could involve further exploration of their optical applications, given their tunable photophysical properties . Additionally, their potential as antimetabolites in purine biochemical reactions suggests they could be further investigated for their potential in pharmaceutical applications.

properties

IUPAC Name

1-(3-cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-11(16)14-6-3-7-15-12(14)10(8-13-15)9-4-5-9/h2,8-9H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEISICZAHFRCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCN2C1=C(C=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)prop-2-en-1-one

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